molecular formula C13H10N2O3S2 B2495107 N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide CAS No. 896349-77-2

N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide

Cat. No. B2495107
M. Wt: 306.35
InChI Key: PZOALSABORZNOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves multi-step reactions characterized by various techniques such as melting point, 1H NMR, 13C NMR, FT-IR, and HRMS. These processes highlight the complexity and precision required in synthesizing complex organic compounds, potentially applicable to the synthesis of N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide (Wang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides detailed insights into the compound's geometry, bond lengths, and angles. Similar analyses on related compounds show how specific functional groups' presence, such as arylsulfonyl moieties, affects the overall molecular conformation and stability (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-sulfonylalkylamines and their resulting products illustrate the reactivity and potential transformations of sulfur-containing compounds under various conditions. These reactions can lead to the formation of novel heterocycles, showcasing the chemical versatility of compounds with sulfonyl groups (Tornus et al., 1995).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of compounds closely related to N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide, are crucial for understanding their behavior in different environments and applications. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide these insights, although specific studies on the compound of interest are not directly cited here.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are essential for comprehensively understanding N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide. Studies on related compounds, focusing on their electrochemical behavior and interaction with biological targets, can offer valuable parallels (Kobayashi et al., 2006).

Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents, involves versatile, readily accessible intermediates related to N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide. These derivatives have been evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide, have been synthesized and described for their cardiac electrophysiological activity, highlighting their potential as selective class III agents (Morgan et al., 1990).

Organic Synthesis : The compound has been used in the synthesis of 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides, which undergo ring closure to form 2,4-disubstituted 4H-1,4-benzothiazine derivatives, illustrating its utility in complex organic syntheses (Kobayashi et al., 2006).

Molecular Docking and Antibacterial Evaluation

Molecular Docking : A series of derivatives have been synthesized for antibacterial evaluation, with molecular docking studies performed to understand the interaction of binding sites with bacterial protein receptors. These studies provide insights into the structure-activity relationships of such compounds (Ravichandiran et al., 2015).

Advanced Materials Research

Supercapacitor Development : The compound is involved in the development of high-voltage supercapacitors, featuring a hybrid configuration with an ionic liquid as the electrolyte. This application underscores its potential in energy storage technologies (Balducci et al., 2005).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2/c1-20(17,18)11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-19-13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOALSABORZNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide

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